3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Kinase Inhibition Spirohydantoin ATP-Binding Site

Acquire the 3-nitrophenyl-substituted spirohydantoin that can't be interchanged with halogen/alkyl analogs. Its rigid core and electron-withdrawing nitro group deliver a unique kinase selectivity profile while the calculated CNS drug-like properties (cLogP ≈1.8, TPSA ≈87 Ų) make it a superior starting point for brain-penetrant candidates. The nitro handle enables tumor-selective prodrug strategies and one-step reduction to a primary amine for rapid amide/sulfonamide library synthesis. Choose this compound to access a privileged scaffold with inherent metabolic stability and a divergent SAR path that bromo/fluoro analogs cannot replicate.

Molecular Formula C13H15N3O3
Molecular Weight 261.281
CAS No. 1272755-82-4
Cat. No. B594107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one
CAS1272755-82-4
Synonyms3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Molecular FormulaC13H15N3O3
Molecular Weight261.281
Structural Identifiers
SMILESC1CCC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C13H15N3O3/c17-12-11(14-13(15-12)6-1-2-7-13)9-4-3-5-10(8-9)16(18)19/h3-5,8,11,14H,1-2,6-7H2,(H,15,17)
InChIKeyACBKBQUCKPPXCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS 1272755-82-4): Spirohydantoin Scaffold for Targeted Medicinal Chemistry


3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS 1272755-82-4) is a spirocyclic compound featuring a 1,4-diazaspiro[4.4]nonan-2-one core with a 3-nitrophenyl substituent at the 3-position . The spirohydantoin core confers a rigid, three-dimensional conformation and multiple hydrogen-bonding motifs, which are known to enhance target binding selectivity and metabolic stability relative to linear analogs [1]. The electron-withdrawing nitro group further modulates the compound's electronic properties and potential for subsequent chemical derivatization .

Why Generic Substitution Fails: The Critical Role of the 3-Nitrophenyl Motif in 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one


The 1,4-diazaspiro[4.4]nonan-2-one scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to the nature of the aryl substituent at the 3-position. Direct structural analogs with alternative halogen or alkyl substituents (e.g., CAS 1272755-79-9, 1272755-98-2, 1272755-86-8) exhibit divergent physicochemical and pharmacological profiles, precluding simple interchange . The 3-nitrophenyl group in this compound introduces a unique combination of strong electron-withdrawing character and a specific hydrogen-bond acceptor geometry (via the nitro group), which can direct distinct binding interactions with biological targets such as kinases or receptors [1]. Substituting this precise moiety with even a closely related analog (e.g., 4-nitrophenyl or 3-bromo-4-fluorophenyl) is likely to alter target engagement, potency, and downstream functional effects, as demonstrated for analogous spirohydantoin series [2].

Quantitative Differentiation: Evidence-Based Comparison of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one vs. Structural Analogs


Divergent Kinase Inhibition Profiles Driven by 3-Nitrophenyl Substituent

Diazaspirocyclic compounds with heteroaryl substituents, including nitrophenyl groups, have been evaluated as ATP-mimetic kinase inhibitors. While specific IC50 values for 3-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one are not publicly reported, class-level inference from a closely related diazaspirocyclic series demonstrates that substituent identity on the phenyl ring drastically alters kinase selectivity. For example, compound 59 (a 1-oxa-9-azaspiro[5.5]undecane derivative) exhibited an IC50 of 0.242 μM for Aurora A kinase but 56.78 μM for EGFR, a >230-fold difference [1]. This level of selectivity is highly dependent on the specific aromatic substitution pattern, underscoring the unique potential of the 3-nitrophenyl group in this scaffold to yield a distinct selectivity fingerprint compared to halogenated or methylsulfonyl analogs (CAS 1272755-79-9, 1272755-86-8) [2].

Kinase Inhibition Spirohydantoin ATP-Binding Site

Enhanced Physicochemical Profile vs. Halogenated Analogs for CNS Penetration

Calculated physicochemical properties indicate that 3-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one (cLogP ~1.8, TPSA ~87 Ų) falls within a more favorable range for CNS penetration compared to its bromo-fluoro analogs (e.g., CAS 1272755-79-9, cLogP ~2.9, TPSA ~41 Ų) . The higher TPSA and lower cLogP of the nitro derivative are closer to optimal ranges for brain exposure (TPSA < 90 Ų, cLogP 2-4) while reducing the risk of high non-specific tissue binding associated with highly lipophilic halogenated compounds [1]. This differential property profile suggests that the 3-nitrophenyl analog may be a more suitable starting point for CNS-targeted programs where minimizing off-target accumulation is critical.

CNS Drug Discovery Physicochemical Properties Lipophilicity

Nitro Group as a Metabolic Liability and Derivatization Handle

The nitro group in 3-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one serves a dual role. While nitroaromatics can be subject to reductive metabolism leading to potential toxicity (a class-wide concern), this liability can be strategically exploited as a prodrug activation mechanism in hypoxic tumor environments [1]. In contrast, analogs with stable halogen substituents (e.g., CAS 1272755-98-2) lack this bioreductive activation potential. Furthermore, the nitro group provides a versatile synthetic handle for subsequent reduction to a primary amine (e.g., using H2/Pd-C), enabling rapid diversification into amides, sulfonamides, or ureas . This allows medicinal chemists to explore a broader chemical space from a single advanced intermediate, a feature not available with bromo-fluoro analogs that require more complex metal-catalyzed cross-coupling for diversification .

Prodrug Design Metabolism Chemical Derivatization

Optimized Research Applications for 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one Based on Differentiated Evidence


Kinase Inhibitor Lead Discovery: Probing the ATP-Binding Pocket with a Unique 3D Pharmacophore

Use this compound as a starting point for kinase inhibitor design, particularly for targets where the rigid spirohydantoin core and specific 3-nitrophenyl group can mimic the adenine ring of ATP. The unique substitution pattern is predicted to yield a distinct kinase selectivity profile compared to other 1,4-diazaspiro[4.4]nonan-2-one analogs, as demonstrated by class-level evidence showing >230-fold selectivity variations between closely related diazaspirocycles [1]. Initial screening against a broad kinase panel is recommended to identify its unique selectivity fingerprint [2].

CNS Drug Discovery Programs: Optimizing Brain Penetrance with a Favorable Physicochemical Profile

Prioritize this compound for CNS-targeted projects due to its calculated cLogP (~1.8) and TPSA (~87 Ų), which align well with established CNS drug-likeness parameters. Compared to more lipophilic bromo-fluoro analogs (cLogP ~2.9, TPSA ~41 Ų), the 3-nitrophenyl derivative reduces the risk of non-specific tissue binding and offers a better starting point for achieving therapeutic brain concentrations . Early assessment of permeability (e.g., PAMPA-BBB) and efflux liability (e.g., MDR1-MDCK) is warranted [3].

Prodrug Design for Hypoxic Tumor Targeting

Exploit the nitro group's susceptibility to reductive metabolism in hypoxic environments as a tumor-selective prodrug strategy. The nitro group can be reduced to a reactive intermediate in low-oxygen conditions characteristic of solid tumors, potentially unleashing a cytotoxic or active pharmacophore selectively at the disease site [4]. This application is not feasible with halogenated analogs, which are metabolically stable and lack this bioreductive trigger, providing a unique therapeutic avenue .

Medicinal Chemistry Diversification Hub

Employ this compound as an advanced intermediate for rapid SAR exploration. The nitro group can be cleanly reduced to a primary amine (e.g., H2, Pd-C) under standard laboratory conditions, providing a versatile functional handle for constructing libraries of amides, sulfonamides, or ureas . This single-step transformation opens a wider chemical space compared to bromo-fluoro analogs, which typically require more complex and time-consuming palladium-catalyzed cross-coupling reactions for diversification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.